molecular formula C17H15N3O4S B2912889 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421456-15-6

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2912889
CAS No.: 1421456-15-6
M. Wt: 357.38
InChI Key: SOIKEFDBFPIITG-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety , a thiadiazole ring , and a hydroxypropyl group , which contribute to its unique biological properties. The IUPAC name is N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-benzo[c][1,2,5]thiadiazole-5-carboxamide.

The primary mode of action for this compound involves interaction with specific biological targets, particularly receptors involved in signaling pathways. Preliminary studies suggest that it may interact with the auxin receptor TIR1 in plants, enhancing root growth and influencing plant development by modulating auxin signaling pathways.

Biochemical Pathways

The compound's activity is closely tied to the auxin signaling pathway, which plays a critical role in plant growth and development. This pathway regulates various physiological processes including cell elongation and division.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi .

CompoundActivityMIC (µg/mL)
Compound AMycobacterium tuberculosis0.25
Compound BE. coli0.50
Compound CStaphylococcus aureus0.75

Anti-inflammatory Effects

In addition to antimicrobial properties, some studies have reported anti-inflammatory effects associated with thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Study 1: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of thiadiazole derivatives found that certain compounds demonstrated notable activity against Mycobacterium tuberculosis strains. The study reported minimum inhibitory concentrations (MICs) ranging from 0.045 µg/mL to higher values depending on the compound structure .

Study 2: Plant Growth Promotion

Another research effort investigated the effects of this compound on root growth in plants. Results indicated enhanced root elongation and biomass accumulation when applied at specific concentrations.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-14(10-2-4-15-16(8-10)24-9-23-15)5-6-18-17(22)11-1-3-12-13(7-11)20-25-19-12/h1-4,7-8,14,21H,5-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIKEFDBFPIITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.